molecular formula C4H4Cl4 B14163428 1,1,2,4-Tetrachlorobut-2-ene CAS No. 3574-42-3

1,1,2,4-Tetrachlorobut-2-ene

Cat. No.: B14163428
CAS No.: 3574-42-3
M. Wt: 193.9 g/mol
InChI Key: JMHDKPDUQSVLSP-UHFFFAOYSA-N
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Description

1,1,2,4-Tetrachlorobut-2-ene is an organochlorine compound with the molecular formula C₄H₄Cl₄. This compound is characterized by the presence of four chlorine atoms attached to a butene backbone. It is a colorless liquid at room temperature and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,4-Tetrachlorobut-2-ene can be synthesized through the chlorination of butadiene. The process involves the addition of chlorine to butadiene, resulting in the formation of this compound. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation and other separation techniques to achieve the required purity levels for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,4-Tetrachlorobut-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.

    Addition Reactions: Hydrogenation can be performed using hydrogen gas and a metal catalyst like palladium or platinum.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products Formed:

Scientific Research Applications

1,1,2,4-Tetrachlorobut-2-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in studying substitution and addition reactions.

    Biology: The compound can be used in biochemical studies to understand the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,1,2,4-tetrachlorobut-2-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins, DNA, and other biomolecules, potentially affecting their function and leading to various biological effects .

Comparison with Similar Compounds

    1,1,2,2-Tetrachlorobutane: Similar in structure but with different reactivity due to the absence of a double bond.

    1,1,2,3-Tetrachlorobut-2-ene: Another chlorinated butene with different substitution patterns.

    1,1,2,4-Tetrachlorobutane: The fully saturated analog of 1,1,2,4-tetrachlorobut-2-ene.

Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct reactivity and chemical properties. This makes it valuable in various chemical syntheses and industrial applications .

Properties

CAS No.

3574-42-3

Molecular Formula

C4H4Cl4

Molecular Weight

193.9 g/mol

IUPAC Name

1,1,2,4-tetrachlorobut-2-ene

InChI

InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1,4H,2H2

InChI Key

JMHDKPDUQSVLSP-UHFFFAOYSA-N

Canonical SMILES

C(C=C(C(Cl)Cl)Cl)Cl

Origin of Product

United States

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